molecular formula C5H7N3O2S B13995725 1-Methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole CAS No. 37527-30-3

1-Methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole

Cat. No.: B13995725
CAS No.: 37527-30-3
M. Wt: 173.20 g/mol
InChI Key: HFHZUZAIDPKFTR-UHFFFAOYSA-N
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Description

1-Methyl-5-methylsulfanyl-4-nitro-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a methylsulfanyl group at the 5-position, and a nitro group at the 4-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole typically involves multi-step reactions starting from readily available precursorsThe nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the methylsulfanyl group can be introduced via nucleophilic substitution reactions .

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Methyl-5-methylsulfanyl-4-nitro-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, palladium catalysts, and iron powder. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-5-methylsulfanyl-4-nitro-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Methyl-5-methylsulfanyl-4-nitro-imidazole can be compared with other nitroimidazole compounds, such as metronidazole, tinidazole, and ornidazole. These compounds share the imidazole ring structure with a nitro group but differ in their substituents and specific applications. For example:

    Metronidazole: Widely used as an antibiotic and antiprotozoal agent.

    Tinidazole: Similar to metronidazole but with a longer half-life and broader spectrum of activity.

    Ornidazole: Used primarily for its antiprotozoal and antibacterial properties.

Properties

CAS No.

37527-30-3

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

1-methyl-5-methylsulfanyl-4-nitroimidazole

InChI

InChI=1S/C5H7N3O2S/c1-7-3-6-4(8(9)10)5(7)11-2/h3H,1-2H3

InChI Key

HFHZUZAIDPKFTR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SC)[N+](=O)[O-]

Origin of Product

United States

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